Nickel gluconate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Homeopathy

Some homeopathic preparations include nickel gluconate in very diluted forms. Homeopathy is a system of alternative medicine that uses highly diluted substances to treat a wide range of conditions. There is limited scientific evidence to support the effectiveness of homeopathy National Institutes of Health: .

Metalloids in Biology

Nickel is a trace element found naturally in the environment and some foods. Scientists are studying the role of nickel and other metalloids in biological processes National Institutes of Health. This research is ongoing and may shed light on potential future applications of nickel compounds.

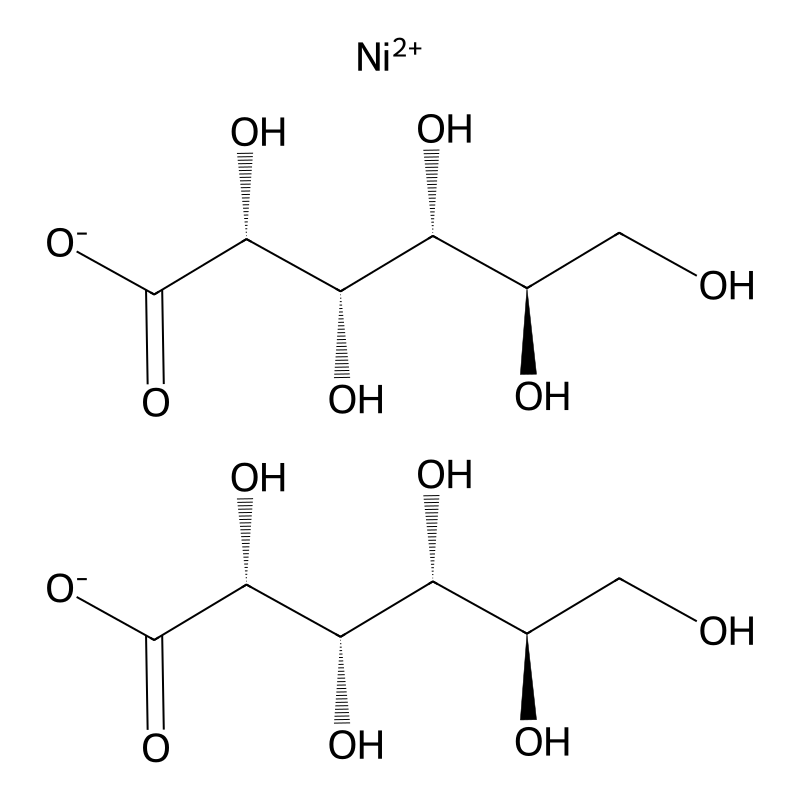

Nickel gluconate is a coordination compound formed from nickel and gluconic acid, with the chemical formula . This compound is characterized by its solubility in water and is often encountered in various industrial and biomedical applications. Nickel gluconate is recognized for its role in the electrodeposition of nickel, where it serves as a stable source of nickel ions in aqueous solutions, facilitating the deposition process due to its complexing properties with anions such as chloride and sulfate .

In the presence of gluconate ions, nickel cations form stable complexes that influence the nucleation and growth of nickel deposits on electrodes. The presence of gluconate enhances the stability of nickel ions in solution, leading to improved deposition rates and morphological characteristics of the deposited nickel .

Nickel gluconate can be synthesized through various methods, typically involving the reaction of nickel salts with gluconic acid or sodium gluconate. A common synthesis route includes:

- Dissolving nickel sulfate or another soluble nickel salt in water.

- Adding gluconic acid or sodium gluconate to the solution.

- Adjusting pH if necessary to facilitate complex formation.

- Evaporating water to crystallize the nickel gluconate.

This method yields a stable compound that can be purified through recrystallization .

Nickel gluconate has several applications across various fields:

- Electroplating: It is widely used in electroplating processes due to its ability to stabilize nickel ions in solution, improving deposit quality.

- Nutritional Supplement: Used as a source of nickel in dietary supplements for its role in human health.

- Catalysis: Acts as a catalyst in certain organic reactions due to its metal complexing properties.

- Pharmaceuticals: Investigated for potential therapeutic uses owing to its biological activity.

Research has shown that the interaction between nickel gluconate and various anions significantly influences its electrochemical behavior. For instance, studies indicate that adding sodium gluconate alters the kinetics of nickel deposition from acidic baths, affecting both anodic and cathodic reactions . The presence of different anions (like chloride and sulfate) leads to variations in deposition rates and deposit morphology due to changes in complex stability and ion availability .

Nickel gluconate shares similarities with other metal gluconates and transition metal complexes. Below are some comparable compounds:

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| Copper gluconate | Used as a fungicide; exhibits antimicrobial properties. | |

| Zinc gluconate | Commonly used for zinc supplementation; aids skin healing. | |

| Cobalt gluconate | Involved in vitamin B12 synthesis; has distinct biological roles. |

Uniqueness of Nickel Gluconate: Nickel gluconate is particularly notable for its dual role as both a nutritional supplement and an industrial material for electroplating processes. Its ability to form stable complexes enhances its utility compared to other metal gluconates which may not exhibit such versatility.